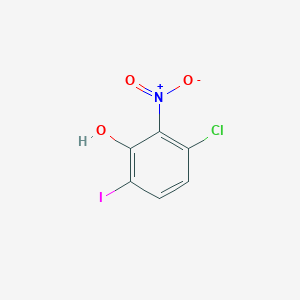
3-Chloro-6-iodo-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-iodo-2-nitrophenol is an organic compound with the molecular formula C6H3ClINO3 It is a halogenated phenol derivative, characterized by the presence of chlorine, iodine, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-2-nitrophenol typically involves multi-step reactions starting from readily available phenol derivatives. One common synthetic route includes:
Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Halogenation: The nitrated phenol is then subjected to halogenation. Chlorination can be achieved using chlorine gas or sodium hypochlorite, while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the precision of reagent addition and temperature control, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-iodo-2-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted phenols.
Reduction: 3-Chloro-6-iodo-2-aminophenol.
Oxidation: Quinone derivatives of the original phenol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-iodo-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure makes it a useful starting material for cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of halogens and nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The biological activity of 3-Chloro-6-iodo-2-nitrophenol is primarily due to its ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular structures. The halogen atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-nitrophenol: Lacks the iodine atom, making it less lipophilic and potentially less biologically active.
6-Iodo-2-nitrophenol: Lacks the chlorine atom, which may alter its reactivity and biological properties.
2,4-Dinitrophenol: Contains two nitro groups, significantly increasing its reactivity and toxicity.
Uniqueness
3-Chloro-6-iodo-2-nitrophenol is unique due to the combination of chlorine, iodine, and nitro groups on a single phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H3ClINO3 |
|---|---|
Molekulargewicht |
299.45 g/mol |
IUPAC-Name |
3-chloro-6-iodo-2-nitrophenol |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H |
InChI-Schlüssel |
JTXYUXABNVTDDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)

![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)
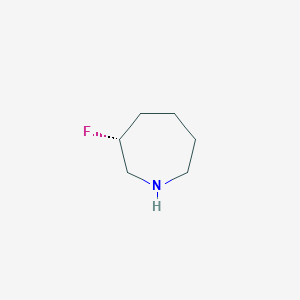
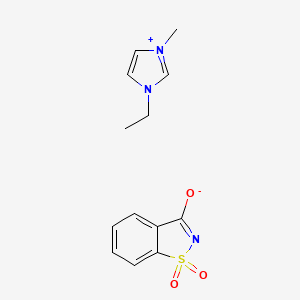
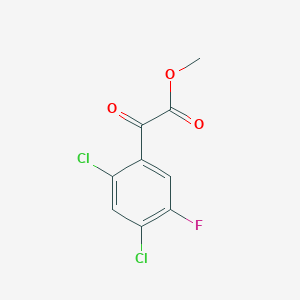
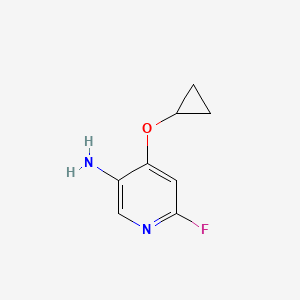

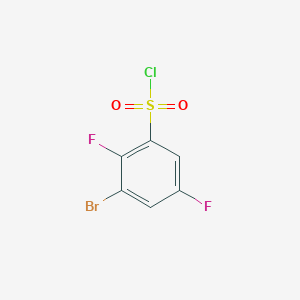
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)

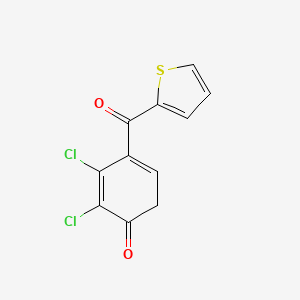
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)
